1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a triazole-based carboxamide derivative characterized by:
- A 1-(4-ethoxyphenyl) group at the triazole N1 position.
- A 5-methyl substituent on the triazole ring.
- An N-(4-methylphenyl) carboxamide group at the C4 position.
Its molecular formula is C₁₉H₂₀N₄O₂, with a molecular weight of 336.4 g/mol . The ethoxy group (OCH₂CH₃) at the para position of the phenyl ring enhances hydrophilicity compared to purely alkyl substituents, while the 4-methylphenyl amide contributes to hydrophobic interactions.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-11-9-16(10-12-17)23-14(3)18(21-22-23)19(24)20-15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUPBMUKUKFRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-ethoxyphenyl azide with 4-methylphenylacetylene in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s unique chemical structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Triazole Ring
(a) Position 5 Substituents
The 5-methyl group in the target compound contrasts with analogues bearing bulkier or polar substituents:
- 5-Trifluoromethyl : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide () exhibits enhanced electron-withdrawing effects, which may improve binding to electron-deficient enzyme active sites .
(b) Position 1 Aryl Group Modifications
- Ethoxy vs. Methoxy : Replacing the ethoxy group with methoxy (e.g., 1-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) shortens the alkyl chain, reducing hydrophilicity and possibly altering pharmacokinetics .
- Ethoxy vs. Ethyl : In 1-(4-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (Compound 31, ), the ethyl group lacks the oxygen atom, diminishing hydrogen-bonding capacity and solubility .
Amide Group Variations
- 4-Methylphenyl vs.
- 4-Methylphenyl vs.
Anticancer Potential
- The target compound’s 5-methyl group may contribute to moderate antiproliferative activity, as seen in analogues like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), which showed activity against renal cancer cells (GP = -13.42%) .
- In contrast, trifluoromethyl-substituted triazoles () demonstrated higher potency against lung cancer NCI-H522 cells (GP = 68.09%) due to enhanced electronic effects .
Enzymatic Inhibition
- Wnt/β-Catenin Pathway: Quinolinyl amide derivatives () exhibit superior inhibitory activity compared to the target compound, likely due to additional π-π interactions with receptor sites .
- B-Raf Kinase: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate () highlights the importance of amino groups at position 5 for kinase inhibition, a feature absent in the target compound .
Physicochemical and Conformational Properties
Solubility and LogP
Dihedral Angles and Conformation
- Triazole-Aryl Ring Twist : In the target compound, the ethoxyphenyl group induces a ~74° dihedral angle with the triazole ring (similar to ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate in ), optimizing steric interactions for target binding .
- Smaller angles (e.g., 32.75° in 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) correlate with reduced conformational flexibility .
Tabulated Comparison of Key Analogues
Biological Activity
1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a triazole ring, which is significant for its biological interactions. The structure can be represented as follows:
This structure includes an ethoxy group and a methyl group attached to the phenyl rings, which may influence its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole moiety facilitates binding to enzymes or receptors, potentially inhibiting their activity. Such interactions can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrate effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.12 - 1.95 µg/mL |
| Staphylococcus aureus | 0.12 - 1.95 µg/mL |
| Pseudomonas aeruginosa | 0.12 - 1.95 µg/mL |
| Bacillus subtilis | Resistant strains show varied responses |
These findings suggest that the compound may inhibit bacterial growth effectively through mechanisms such as interference with DNA gyrase, an essential enzyme for bacterial DNA replication .
Anticancer Properties
In addition to antimicrobial activity, triazole derivatives have been investigated for their anticancer potential. A study evaluating various derivatives found that some exhibited antiproliferative effects against cancer cell lines, with notable activity against specific types of tumors:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 - 30 |
| HeLa (Cervical Cancer) | 10 - 25 |
| A549 (Lung Cancer) | 20 - 35 |
The mechanism of action in cancer cells often involves the induction of apoptosis and cell cycle arrest .
Study on Antimicrobial Efficacy
A comparative study assessed the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity compared to those without such modifications.
Study on Anticancer Activity
Another research effort focused on synthesizing new triazole derivatives and evaluating their effects on cytokine release in peripheral blood mononuclear cells. The study found that certain derivatives not only inhibited cell proliferation but also modulated inflammatory responses by affecting cytokine levels such as TNF-α and IL-6 .
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-(4-ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole derivatives typically involves cycloaddition reactions or stepwise condensation. For this compound, a plausible route could involve:
Condensation : Reacting 4-ethoxyaniline with 4-methylphenyl isocyanide to form an intermediate carboximidoyl chloride .
Cyclization : Treating the intermediate with sodium azide to form the triazole core, followed by methylation at the 5-position .
Purification : Use column chromatography with a gradient of ethyl acetate/hexane (monitored by TLC) to isolate the product.
Challenges : The ethoxyphenyl group may introduce steric hindrance, requiring optimized reaction temperatures (e.g., 60–80°C) and prolonged reaction times .
How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Triazole derivatives often exhibit low aqueous solubility, necessitating co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via LC-MS. Protect from light if aromatic groups are present .
What spectroscopic methods are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl’s -OCH₂CH₃ at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]⁺ ~364.16 g/mol based on similar triazoles ).
Advanced Research Questions
How can computational methods predict the compound’s enzyme inhibition potential?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase or HDACs). Focus on the triazole core’s hydrogen-bonding capacity and the ethoxyphenyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Compare results with experimental IC₅₀ values from enzyme assays .
What experimental design strategies resolve contradictions in biological activity data?
- DOE (Design of Experiments) : Apply factorial designs to test variables (e.g., concentration, pH, incubation time). For example, a 2³ factorial design can identify interactions between solubility enhancers and assay buffers .
- Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Triazole derivatives may show nonspecific binding to albumin, requiring correction with control experiments .
How to optimize reaction yield and purity for scalable synthesis?
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for cycloaddition efficiency. Recent studies show CuI/NEt₃ systems improve triazole ring formation by 20–30% .
- Process Control : Implement inline FTIR to monitor azide intermediates in real time, reducing byproducts like nitriles .
What strategies address low bioavailability in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to enhance permeability. Validate hydrolysis rates in simulated gastric fluid .
- Nanocarriers : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis .
Methodological Resources
- Synthesis Optimization : Reference PubChem’s protocols for analogous triazoles, adapting for ethoxy-group reactivity .
- Data Analysis : Use ICReDD’s computational-experimental feedback loop to refine reaction pathways .
- Contradiction Resolution : Follow the Polish Journal of Chemical Technology’s DOE frameworks for parameter interaction analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
